1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one
Description
1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one is a sulfur-containing ketone derivative characterized by a (4-methoxyphenyl)thio group attached to a 3-methylbutan-2-one backbone. The presence of the thioether group (S–C linkage) distinguishes it from oxygen-containing analogs like 1-(4-methoxyphenyl)-3-methylbutan-2-one (CAS 61173-96-4), which lacks the sulfur atom . The molecular formula of the target compound is inferred as C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol (calculated).
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-9(2)12(13)8-15-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
FGOJMRPRWHMTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CSC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-methoxythiophenol with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-methylbutan-2-one
Molecular Formula : C₁₂H₁₆O₂
Key Features :
- Lacks the thioether group, featuring a methoxyphenyl group directly attached to the ketone backbone.
- Exhibits a molecular weight of 192.25 g/mol and is commercially available for research purposes .
Comparison :
- The absence of sulfur in this analog likely results in higher polarity and aqueous solubility compared to the thioether derivative.
Ethanone, 1-(4-Methoxyphenyl)-2-[(3-Methoxyphenyl)thio]- (CAS 63675-73-0)
Molecular Formula : C₁₆H₁₆O₃S
Key Features :
Comparison :
- The dual methoxyphenyl-thioether structure may enhance aromatic stacking interactions, influencing binding affinity in biological systems.
- The extended aromatic system could reduce solubility compared to the target compound.
1-(1-((4-Methoxyphenyl)thio)-3-(Phenylsulfonyl)propyl)pyrrolidin-2-one (Compound 3’ba, )
Molecular Formula: C₂₀H₂₁NO₄S₂ Key Features:
Comparison :
- The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
3-Methyl-1-(4-(methylthio)phenyl)butan-1-amine Hydrochloride
Molecular Formula : C₁₂H₁₈ClNS
Key Features :
Comparison :
- The methylthio group may confer lipophilicity, enhancing membrane permeability compared to the target compound’s methoxyphenyl-thioether group.
- The amine hydrochloride salt form improves solubility in polar solvents.
Biological Activity
1-((4-Methoxyphenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a thioether group and a ketone. Its molecular formula is , with a molecular weight of approximately 220.32 g/mol. This compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural features of this compound include:
- A 4-methoxyphenyl group, which may enhance lipophilicity and influence biological interactions.
- A thioether linkage, which can affect the compound's reactivity and biological profile.
- A ketone functional group that may participate in various chemical reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HL-60 (leukemia) .
Case Study: In Vitro Cytotoxicity
A study evaluating the cytotoxic effects of related compounds found that certain derivatives exhibited IC50 values ranging from 10 to 20 µM against MCF-7 cells. This suggests that modifications in the molecular structure can lead to enhanced anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HL-60 | 12 |
| This compound | MCF-7 | TBD |
The proposed mechanism of action for compounds with similar structures includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The presence of the methoxy group is thought to enhance interactions with cellular targets, potentially leading to increased efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thioether-containing compounds. Variations in substituents on the phenyl ring, such as introducing electron-donating or electron-withdrawing groups, can significantly alter their pharmacological properties.
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
